N-(2,4-difluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide
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Description
N-(2,4-difluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H17F2N5OS and its molecular weight is 413.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques and Derivatives
Research has focused on synthesizing derivatives of triazolo[4,3-a]quinoxaline for various biological activities. For example, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates demonstrated good yields through DCC coupling and azide coupling methods, indicating the versatility of these compounds in chemical synthesis (Fathalla, 2015).
Inotropic Activity
Certain derivatives have shown positive inotropic activity, suggesting potential applications in cardiovascular research. For instance, a series of (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinoxalin-7‐yl)acetamides were synthesized and evaluated, with some compounds showing significant inotropic activity compared to the standard drug, milrinone (Wu et al., 2012).
Anticancer and Anticonvulsant Properties
Anticancer Activity
A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized, showing potential anticancer activity. These derivatives were evaluated in vitro against human neuroblastoma and colon carcinoma cell lines, with some compounds displaying significant cytotoxicity (Reddy et al., 2015).
Anticonvulsant Properties
Novel quinoxaline derivatives synthesized from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide showed promising anticonvulsant properties, expanding the therapeutic potential of these compounds (Alswah et al., 2013).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5OS/c1-11(2)18-25-26-19-20(24-15-5-3-4-6-16(15)27(18)19)29-10-17(28)23-14-8-7-12(21)9-13(14)22/h3-9,11H,10H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUTVVHXWROFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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